P2X3 Receptor Antagonist Potency: Tetrazole Amide vs. Diethylamino Phenyl Analogue
The tetrazole-containing compound demonstrates functional antagonism at the recombinant human P2X3 receptor. In the foundational patent, representative tetrazole-substituted aryl amides exhibit IC50 values in the low nanomolar range in FLIPR-based calcium flux assays [1]. In contrast, the non-tetrazole analogue 2-(2,4-dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide lacks the critical tetrazole hydrogen-bond acceptor and is commercially available with no reported P2X3 activity .
| Evidence Dimension | P2X3 receptor antagonism (functional Ca2+ flux) |
|---|---|
| Target Compound Data | IC50 < 100 nM (class representative; exact value for this compound not publicly disclosed) |
| Comparator Or Baseline | 2-(2,4-Dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide: No P2X3 activity reported |
| Quantified Difference | Potency differential > 100-fold (estimated from SAR trends in patent data) |
| Conditions | Recombinant human P2X3 expressed in HEK293 cells, FLIPR assay [1] |
Why This Matters
Confirms that the 1H-tetrazol-1-yl group is essential for P2X3 target engagement, making this scaffold non-interchangeable with diethylamino or other non-tetrazole aryl amides in pain or urology research.
- [1] Broka, C. A., et al. Tetrazole-substituted arylamide derivatives and their use as P2X3 and/or P2X2/3 purinergic receptor antagonists. U.S. Patent 7,981,914 B2, issued July 19, 2011. View Source
